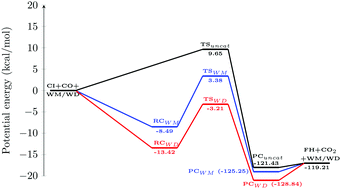Effect of water on the oxidation of CO by a Criegee intermediate†
Physical Chemistry Chemical Physics Pub Date: 2020-08-14 DOI: 10.1039/D0CP02682D
Abstract
The present work employs the CCSD(T)/CBS//M06-2X/aug-cc-pVTZ level of theory to investigate the effect of a water monomer and dimer on the oxidation of carbon-monoxide by a Criegee intermediate (CH2OO). The present work suggests that in the presence of a water monomer the energy barrier of the title reaction reduced to ∼3.4 kcal mol−1 from the corresponding uncatalyzed barrier (∼12.4 kcal mol−1), whereas, in the presence of a water dimer it became as low as ∼−3.2 kcal mol−1. It has also been found that, in the presence of catalysts, additional channels become available from which the title reaction can proceed. The estimated values of rate constants suggest that within the temperature range of 210–320 K, the effective bimolecular rate constant for the water monomer catalyzed channel is 10 to 100 times lower than the bimolecular rate constant of the uncatalyzed channel, whereas in the case of the water dimer it is ∼5–10 times higher than that of the uncatalyzed channel.

Recommended Literature
- [1] Regio selective functionalisation of gold nanoparticles with DNA†
- [2] Preparation of gelatin/Fe3O4 composite scaffolds for enhanced and repeatable cancer cell ablation
- [3] Magnetic behaviour of a hybrid polymer obtained from ethyl acrylate and the magnetic cluster Mn12O12(acrylate)16
- [4] Compartmentalized nanoparticles in aqueous solution through hierarchical self-assembly of triblock glycopolymers†
- [5] Cobalt bis(dicarbollide) is a DNA-neutral pharmacophore†
- [6] A trifecta of g-C3N4: enhanced visible-spectrum absorption, increased structural distortion and boosted electronic-transfer dynamics†
- [7] Novel synthesis of AB-type carbonated hydroxyapatite hierarchical microstructures with sustained drug delivery properties†
- [8] Influence of adsorption parameters on cesium uptake from aqueous solutions- a brief review
- [9] Nb2O5/graphene nanocomposites for electrochemical energy storage†
- [10] Elementary processes in the radiochemical excitation of gaseous oxygen










